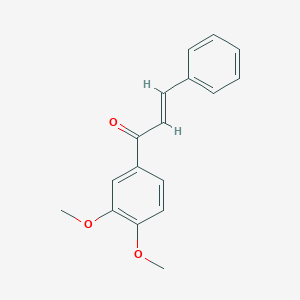

3',4'-Dimethoxychalcone

Description

Contextualization within Chalcone (B49325) Research

Chalcones are a significant class of natural and synthetic compounds that serve as precursors to flavonoids, a diverse group of plant secondary metabolites. nih.govsemanticscholar.org The foundational synthesis of the chalcone scaffold was first achieved in 1881, laying the groundwork for extensive research into its derivatives. The core structure of chalcones, an α,β-unsaturated ketone, is responsible for many of their biological properties. nih.gov

The position of substituents, such as methoxy (B1213986) groups, on the two aromatic rings (labeled A and B) of the chalcone structure significantly influences their chemical and biological properties. In the case of 3',4'-Dimethoxychalcone, the methoxy groups are located at the 3-position of the B-ring and the 4'-position of the A-ring. This specific substitution pattern creates an asymmetrical distribution of electron-donating groups, which is thought to impact its reactivity and interactions with biological targets.

Overview of Research Trajectories for this compound

Initial research into this compound has primarily focused on its synthesis and exploring its potential biological activities. A common method for its synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025). nijophasr.net

The primary areas of investigation for this compound include its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Research has shown that some chalcone derivatives possess anti-inflammatory properties by inhibiting inflammatory mediators. nih.govmdpi.com In the context of cancer research, studies have explored the ability of chalcones to induce apoptosis (programmed cell death) and inhibit cancer cell growth. nih.govnih.govresearchgate.net Furthermore, the antimicrobial potential of chalcone derivatives against various pathogens has been a subject of study. nijophasr.netuii.ac.id

Recent research has also identified this compound as a caloric restriction mimetic (CRM). medchemexpress.comembopress.orgthno.org CRMs are compounds that mimic the beneficial effects of reduced caloric intake without the need for dietary changes. embopress.org This line of inquiry has opened up new avenues for investigating the compound's potential in areas such as cardioprotection and neuroprotection. embopress.orgthno.orgnih.gov Specifically, studies have shown that this compound can induce autophagy, a cellular process of degradation and recycling of damaged components, through the activation of transcription factors TFEB and TFE3. medchemexpress.comembopress.org

Interactive Data Table: Key Research Findings for this compound and Related Compounds

| Compound | Research Focus | Key Findings |

| This compound | Anti-inflammatory | Studies suggest it may exert anti-inflammatory effects. nih.gov |

| Anticancer | Investigated for its potential to inhibit cancer cell growth. nih.govnih.gov | |

| Caloric Restriction Mimetic | Induces autophagy via TFEB/TFE3 activation, showing potential cardioprotective and neuroprotective effects. medchemexpress.comembopress.orgthno.org | |

| 4-dimethylamino-3',4'-dimethoxychalcone | Anti-inflammatory | Shown to inhibit iNOS expression and reduce inflammation in animal models. nih.gov |

| 4,4'-Dimethoxychalcone (B191108) | Anticancer | Induces apoptosis in cancer cells through endoplasmic reticulum stress and disruption of autophagy. nih.gov |

| 2'-Hydroxy-4',6'-dimethoxychalcone | Anti-melanogenic & Anti-inflammatory | Demonstrated potent inhibition of melanogenesis and inflammatory responses in cell-based assays. mdpi.com |

| 2',4'-Dimethoxychalcone | Anti-EMT & Antibacterial | Inhibits epithelial-mesenchymal transition (EMT) in lung cancer cells and shows activity against several bacteria. nih.gov |

| 2′,4′-dihydroxy-3,4-dimethoxychalcone | Antimalarial | Investigated for its potential to inhibit falcipain-2, a key enzyme in the malaria parasite. mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-14(12-17(16)20-2)15(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDWUHRZBILKP-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Chemical Synthesis Research of 3 ,4 Dimethoxychalcone

Natural Occurrence and Extraction Methodologies

Chalcones are naturally occurring compounds found in a variety of plants. botanyjournals.comacs.org They are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. saudijournals.com The specific isomer, 3',4'-dimethoxychalcone, has been identified in certain plant species. For instance, 4,4'-dimethoxychalcone (B191108) has been isolated from the plant Angelica keiskei koidzumi. glpbio.comresearchgate.net Another related compound, 2'-Hydroxy-3,4-dimethoxychalcone, has been extracted from the roots of Sophora japonica. targetmol.com

The extraction of chalcones from plant materials typically involves the use of suitable solvents to isolate the compounds from the dried and powdered plant parts. botanyjournals.com Column chromatography is a common technique used to separate and purify the desired chalcone (B49325) from the initial extract. botanyjournals.com The structural elucidation of the isolated compounds is then carried out using various spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. ugm.ac.idresearchgate.net

Chemical Synthesis Routes for this compound

The synthesis of this compound and its derivatives is primarily achieved through the Claisen-Schmidt condensation reaction. botanyjournals.com This method has been widely adopted due to its efficiency and convenience for producing a variety of chalcone derivatives.

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). ljmu.ac.uk For the synthesis of this compound, the typical reactants are 3,4-dimethoxybenzaldehyde (B141060) and an appropriate acetophenone derivative. ugm.ac.id

The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and a polar solvent like ethanol (B145695) or methanol. ugm.ac.id The concentration of the alkali catalyst can range from 10% to 60%. botanyjournals.com The mixture is typically stirred at room temperature for a period of time, which can be as long as 48 hours in some conventional methods. ugm.ac.idresearchgate.net After the reaction is complete, the mixture is poured into ice water and acidified to precipitate the chalcone product. ugm.ac.id The crude product can then be purified by recrystallization or column chromatography. ugm.ac.id

Table 1: Conventional Claisen-Schmidt Condensation Parameters

| Parameter | Description |

|---|---|

| Reactants | Substituted acetophenone and substituted benzaldehyde |

| Catalyst | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) |

| Solvent | Ethanol or Methanol |

| Reaction Time | Can be up to 48 hours |

| Work-up | Acidification and extraction |

| Purification | Recrystallization or column chromatography |

Solvent-Free Synthesis Techniques

In recent years, more environmentally friendly "green" synthesis methods have been developed for chalcone synthesis. rasayanjournal.co.in One such method is the solvent-free grinding technique. rasayanjournal.co.in This approach involves grinding the solid reactants (an acetophenone derivative and a benzaldehyde derivative) with a solid base like sodium hydroxide in a mortar and pestle at room temperature. researchgate.net

This solvent-free method offers several advantages over the conventional Claisen-Schmidt condensation, including significantly shorter reaction times (often around 15-30 minutes), higher yields, and the elimination of organic solvents, making it a more economical and environmentally benign process. researchgate.netrasayanjournal.co.in The work-up procedure is similar to the conventional method, involving dilution with water, acidification, and extraction.

Table 2: Comparison of Synthesis Methods for a Related Chalcone

| Method | Reaction Time | Yield | Environmental Impact |

|---|---|---|---|

| Conventional | 24 hours | 65% | Uses organic solvents |

| Grinding | 15 minutes | 70% | Solvent-free |

Precursor and Intermediate Utility in Organic Synthesis

The precursors for chalcone synthesis, namely substituted acetophenones and benzaldehydes, are themselves valuable starting materials in organic synthesis. Chalcones, including this compound, serve as important intermediates in the biosynthesis of a wide range of flavonoids, isoflavonoids, and aurones. acs.org

Furthermore, chalcones can undergo various chemical transformations to produce other heterocyclic compounds. acs.org For example, 2'-hydroxychalcones can be oxidatively cyclized to form flavones, another important class of flavonoids. ugm.ac.idingentaconnect.com This versatility makes chalcones and their precursors key building blocks in the synthesis of a diverse array of biologically active molecules. saudijournals.com

Advanced Spectroscopic and Computational Characterization of 3 ,4 Dimethoxychalcone

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable tools for determining the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Gas Chromatography-Mass Spectrometry (GC-MS), offer complementary information to build a complete structural picture of 3',4'-Dimethoxychalcone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Analysis: In the proton NMR spectrum of a related compound, 3,4,5-trimethoxy-3',4'-dimethoxychalcone, the methoxy (B1213986) protons appear as singlets. researchgate.net Aromatic protons typically resonate in the downfield region of the spectrum, often as multiplets or doublets depending on their coupling with neighboring protons. researchgate.net For instance, in one study, aromatic protons appeared as a multiplet at 6.75 ppm and as doublets at 7.3 ppm and 7.45 ppm. researchgate.net The ethylenic protons of the chalcone (B49325) backbone are also distinctly observed. researchgate.net

¹³C-NMR Analysis: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a similar chalcone, the carbonyl carbon of the enone system shows a characteristic signal in the highly deshielded region of the spectrum. researchgate.net The carbons of the aromatic rings and the ethylenic bridge appear at distinct chemical shifts, and the methoxy group carbons are observed in the upfield region. researchgate.net In one analysis of a related trimethoxy-dimethoxychalcone, the ¹³C NMR spectrum showed signals at δ 105.7, 110.1, 110.8, 123.2, 130.4, 130.9, 144.3, 149.1, 153.2, 153.4, and 189.3 ppm. researchgate.net

Table 1: ¹H and ¹³C NMR Data for a Related Dimethoxychalcone Derivative. researchgate.net

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |

| Aromatic-H | 6.75 | m | Ar-H |

| Aromatic-H | 7.3 | d | Ar-H |

| Aromatic-H | 7.45 | d | Ar-H |

| Aromatic-H | 7.55 | s | Ar-H |

| Methoxy-H | 3.65 | s | OCH₃ |

| Methoxy-H | 3.7 | s | OCH₃ |

| Methoxy-H | 3.75 | s | OCH₃ |

| Methoxy-H | 3.8 | s | OCH₃ |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | |

| Aromatic/Vinyl C | 105.7 | ||

| Aromatic/Vinyl C | 110.1 | ||

| Aromatic/Vinyl C | 110.8 | ||

| Aromatic/Vinyl C | 123.2 | ||

| Aromatic/Vinyl C | 130.4 | ||

| Aromatic/Vinyl C | 130.9 | ||

| Aromatic/Vinyl C | 144.3 | ||

| Aromatic/Vinyl C | 149.1 | ||

| Aromatic/Vinyl C | 153.2 | ||

| Aromatic/Vinyl C | 153.4 | ||

| Carbonyl C | 189.3 |

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of chalcones exhibits several characteristic absorption bands.

The carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone is a prominent feature, typically appearing in the range of 1625–1685 cm⁻¹. fabad.org.tr For some chalcones, this peak is observed around 1645 cm⁻¹, a lower frequency than that of a simple ketone due to the conjugation with the double bond and aromatic rings. smolecule.com The stretching vibration of the C=C double bond of the enone system is also observed. researchgate.net Additionally, the aromatic C-H stretching and bending vibrations, as well as the C-O stretching of the methoxy groups, provide further structural confirmation. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Chalcones. researchgate.netfabad.org.tr

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1625–1685 |

| Alkene (C=C) | Stretching | ~1573 |

| Aromatic C-H | Stretching | ~3005 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. Chalcones typically display two main absorption bands in their UV-Vis spectra. smolecule.com

These bands correspond to π→π* transitions within the conjugated system. One band is associated with the benzoyl system and the other with the cinnamoyl system. For this compound, the presence of the extended π-electron system results in absorption in the UV region. nih.gov Studies on similar compounds have shown absorption maxima around 260 nm and 356 nm. nih.gov The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings and the solvent used for the measurement. smolecule.com For instance, this compound is considered a broad-spectrum sunscreen as it can provide UV protection in both the UVB and UVA regions. ui.ac.id

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the purity of a sample and to confirm its molecular weight and fragmentation pattern.

The gas chromatogram can indicate the presence of any impurities, while the mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound, the molecular ion peak would correspond to its molecular weight. nih.gov The fragmentation pattern can offer further structural clues, as the molecule breaks apart in a predictable manner upon electron impact. uii.ac.id For example, a related dimethoxychalcone showed a molecular ion peak at m/z 403, which was also the base peak. uii.ac.id

Crystallographic Analysis of this compound

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined to be orthorhombic with the space group Fdd2. researchgate.net The analysis revealed a dihedral angle of 25.75 (3)° between the two benzene (B151609) rings. researchgate.netiucr.org The crystal packing is stabilized by C—H⋯π interactions. researchgate.netiucr.org The methoxy groups are nearly coplanar with the benzene ring to which they are attached. iucr.org Such crystallographic data is crucial for understanding the solid-state properties of the compound and for designing new materials with specific properties.

Table 3: Crystal Data and Structure Refinement for this compound. researchgate.net

| Parameter | Value |

| Empirical formula | C₁₇H₁₆O₃ |

| Formula weight | 268.30 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Fdd2 |

| a | 27.7541 (4) Å |

| b | 34.1948 (4) Å |

| c | 5.6487 (1) Å |

| Volume | 5360.88 (14) ų |

| Z | 16 |

| Density (calculated) | 1.330 Mg m⁻³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| F(000) | 2272 |

| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.103 |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. Density Functional Theory (DFT) is a commonly used computational method for studying chalcones.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. mdpi.comorientjchem.org For this compound, DFT calculations provide significant insights into its molecular properties. Studies on structurally related chalcones, such as 4,4'-dimethoxychalcone (B191108) and 2′,4′-dihydroxy-3,4-dimethoxychalcone, offer a framework for understanding its behavior. mdpi.comgrowingscience.com

The molecular geometry of chalcones is a key determinant of their activity. DFT calculations on an isolated molecule of 2′,4′-dihydroxy-3,4-dimethoxychalcone revealed a largely planar structure. mdpi.com In the crystal structure of 3,4-Dimethoxychalcone (B600365), the dihedral angle between the two benzene rings was found to be 25.75 (3)°. researchgate.net DFT calculations are used to determine the optimized geometry corresponding to the minimum energy structure. mdpi.com For instance, in a related butein (B1668091) molecule, a good agreement was found between the crystal structure and the DFT-calculated geometry. mdpi.com

Vibrational analysis using DFT helps in assigning the experimental FT-IR and FT-Raman spectral bands. researchgate.net The calculated vibrational frequencies for chalcone derivatives are generally in good agreement with experimental data, reinforcing the structural characterization. researchgate.netugm.ac.id

The electronic properties of this compound can be elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. orientjchem.orgugm.ac.id A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations have been used to investigate the electronic structures and HOMO-LUMO energy gaps of various chalcone complexes, providing insights into their potential interactions. ugm.ac.id Theoretical calculations have also been employed to verify the antioxidant properties of 3,4-dimethoxychalcone. dntb.gov.ua

The table below summarizes key parameters often derived from DFT calculations for chalcone derivatives.

| DFT Parameter | Description | Typical Findings for Chalcone Derivatives |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Chalcones generally exhibit a high degree of planarity, though some torsion between the aromatic rings exists. The dihedral angle between the benzene rings in 3,4-Dimethoxychalcone is 25.75 (3)°. researchgate.net |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. It indicates the chemical reactivity and kinetic stability of the molecule. | The HOMO-LUMO energy gap varies among different chalcone derivatives, influencing their electronic properties and reactivity. ugm.ac.id |

| Vibrational Frequencies | Theoretical prediction of the frequencies of molecular vibrations, corresponding to IR and Raman spectral bands. | Calculated frequencies show good correlation with experimental spectra, aiding in the structural confirmation of synthesized chalcones. researchgate.netresearchgate.netugm.ac.id |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. | MEP maps for chalcones typically show negative potential around the carbonyl oxygen, making it a site for electrophilic attack, while positive regions are located around the hydrogen atoms. |

Molecular Dynamics (MD) Simulations in Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex and the nature of their interactions. nih.govmdpi.compreprints.org This technique has been applied to various chalcone derivatives to investigate their binding modes with protein targets. nih.govtandfonline.com

MD simulations typically follow molecular docking studies, which predict the preferred binding orientation of a ligand within a protein's active site. mdpi.compreprints.org The simulation then evaluates the stability of this predicted pose over a set period, often nanoseconds. nih.govmdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are calculated to assess the stability of the complex. mdpi.comrsc.org A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site. preprints.orgrsc.org

These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com For example, in a study of chalcone derivatives with the Epidermal Growth Factor Receptor (EGFR) protein, hydrogen bonding interactions with amino acid residues like Met769, Ala719, and Lys721 were identified as crucial. unsoed.ac.id Similarly, studies on other chalcones targeting proteins like Bcl-2 and mTOR have highlighted the importance of hydrophobic and van der Waals contacts in complex stabilization. mdpi.com

Furthermore, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the ligand-protein complex from the MD simulation trajectory, providing a more quantitative measure of binding affinity. rsc.orgmdpi.com

The table below outlines the typical information gained from MD simulations of chalcone-protein complexes.

| MD Simulation Parameter | Description | Significance for Ligand-Protein Interactions |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time. | A low and stable RMSD indicates the complex is stable and the ligand remains in its binding pocket. mdpi.comrsc.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the protein. | Helps identify flexible regions of the protein and residues that are key to the binding interaction. rsc.org |

| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the ligand and protein. | Identifies key amino acid residues involved in anchoring the ligand in the active site. rsc.orgunsoed.ac.id |

| Binding Free Energy (e.g., MM-PBSA/GBSA) | An estimation of the free energy change upon ligand binding. | Provides a quantitative measure of the binding affinity; lower values indicate stronger binding. rsc.orgmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchmap.jpnih.gov QSAR studies are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.govnih.gov Several QSAR studies have been conducted on chalcone derivatives to understand the structural requirements for their various biological activities. researchmap.jpnih.govresearchgate.net

In a QSAR analysis, the structures of a set of compounds with known activities are represented by numerical values called molecular descriptors. rsc.org These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. researchgate.net A statistical model is then developed to relate these descriptors to the observed biological activity. nih.gov

For chalcones, QSAR models have revealed that their activity is often influenced by a combination of factors. researchmap.jpresearchgate.net Studies have shown that descriptors related to electrophilicity, spatial arrangement, and topology are frequently correlated with the antifungal activity of chalcones. researchgate.net In another QSAR study on the cytotoxicity of chalcones, tumor specificity was found to be correlated with molecular shape and polarization rather than specific substituent groups. researchmap.jp A QSAR model developed for antimycobacterial chalcones found that spatial and ADME (absorption, distribution, metabolism, and excretion) descriptors were important for activity. nih.gov

The predictive power of a QSAR model is evaluated using statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and F-ratio. nih.govresearchgate.net A robust and validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. nih.gov

The table below lists some of the descriptor categories commonly used in QSAR studies of chalcones.

| QSAR Descriptor Category | Examples of Descriptors | Relevance to Chalcone Activity |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. Found to be important in models for antifungal activity. researchgate.net |

| Spatial/Geometrical | Molecular surface area, volume, ovality | Relate to the 3D shape and size of the molecule, which influences how it fits into a protein's binding site. researchmap.jpnih.gov |

| Electronic/Quantum-Chemical | Dipole moment, HOMO/LUMO energies, atomic charges | Describe the electronic properties of the molecule, which are crucial for forming interactions with biological targets. researchmap.jp |

| ADME-related | LogP (lipophilicity), Polar Surface Area (PSA) | Predict the pharmacokinetic properties of the compound. Correlated with antimycobacterial and antifungal activities. nih.govresearchgate.net |

Investigations into the Biological Activities of 3 ,4 Dimethoxychalcone

Research on Caloric Restriction Mimetic Properties

3',4'-Dimethoxychalcone (also referred to as 3,4-DC) has been identified as a caloric restriction mimetic (CRM), a class of compounds that emulate the biochemical and functional effects of reduced caloric intake. nih.govthno.orgnih.gov CRMs are noted for their potential to promote health and longevity by inducing cellular processes typically associated with nutrient scarcity, such as protein deacetylation and autophagy, without requiring a reduction in food consumption. nih.gov

A significant body of research has established that this compound is a potent inducer of autophagy, a catabolic process essential for cellular quality control. nih.gov Its activity has been observed in a variety of cell types, including those relevant to cardiovascular disease such as endothelial cells, cardiomyocytes, and macrophages.

The primary mechanism for this induction involves the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which are master regulators of lysosomal biogenesis and autophagy. nih.gov this compound stimulates the translocation of TFEB and TFE3 from the cytoplasm into the nucleus in both cell cultures and in vivo mouse models. nih.gov This nuclear translocation is a critical step, as it allows these transcription factors to bind to the promoters of autophagy-related genes, thereby initiating their transcription and subsequent translation. nih.gov Unlike some other CRMs, the autophagic response triggered by this compound is dependent on this process of gene transcription and mRNA translation. nih.gov Further research into the upstream signaling cascade has indicated the involvement of the AMPK-TRPML1-calcineurin pathway in the regulation of TFEB activity by this compound. nih.gov Studies in models of spinal cord injury (SCI) have shown that this compound enhances TFEB-mediated autophagy, contributing to neuroprotective effects. nih.gov

A defining characteristic of caloric restriction mimetics is their ability to provoke the deacetylation of cellular proteins. nih.gov Research has confirmed that this compound exhibits this property. When administered to various human cell lines, it induces the deacetylation of cytoplasmic proteins. nih.gov This action is a key hallmark of its function as a CRM and is intrinsically linked to the induction of autophagy. nih.gov

Beyond merely initiating autophagy, this compound has been shown to stimulate and enhance autophagic flux. nih.gov Autophagic flux represents the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. In studies using HepG2 and U2OS human cell lines, treatment with this compound led to a notable increase in autophagic flux. nih.gov This enhancement is crucial, as an accumulation of autophagosomes without their subsequent degradation can be detrimental. In a study on spinal cord injury, the functional recovery promoted by this compound was attributed in part to an increase in autophagic flux. nih.gov

Interactive Table: Autophagy Induction by this compound

| Cell Line / Model | Key Finding | Mechanism | Reference |

| Human Cell Lines (U2OS, HepG2) | Induces autophagy and autophagic flux. | Stimulates nuclear translocation of TFEB/TFE3. | nih.gov |

| Endothelial, Myocardial, Macrophage Cells | Potent inducer of autophagy. | Activates TFEB. | |

| Mouse Model (Spinal Cord Injury) | Enhances TFEB-mediated autophagy. | Promotes functional recovery. | nih.gov |

| Mouse Model (Hepatocytes, Cardiomyocytes) | Induces autophagy in vivo. | Stimulates nuclear translocation of TFEB/TFE3. | nih.gov |

Cytoplasmic Protein Deacetylation Investigations

Preclinical Studies on Anti-inflammatory Activities

Preclinical research, particularly in the context of neuroinflammation, suggests that this compound possesses significant anti-inflammatory properties. nih.gov These effects appear to be closely linked to its ability to induce autophagy and inhibit specific pro-inflammatory cell death pathways. nih.gov

The anti-inflammatory action of this compound has been demonstrated through its ability to inhibit pyroptosis, a highly inflammatory form of programmed cell death. nih.govthno.orgnih.gov Pyroptosis is driven by inflammasomes and is characterized by the cleavage of pro-caspase-1 into its active form, which then processes pro-inflammatory cytokines for secretion. thno.org

In a preclinical model of spinal cord injury, treatment with this compound led to a significant reduction in the levels of key pyroptosis-associated proteins, including NLRP3, active caspase-1, and Gasdermin D-N (GSDMD-N), the ultimate executor of pyroptotic cell death. nih.gov Crucially, this inhibition of the pyroptotic pathway resulted in decreased levels of the mature, secreted forms of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.gov Transcriptome analysis following treatment confirmed that genes associated with the IL-1β and IL-18 pathways were among those predominantly affected. nih.gov While specific data on the modulation of TNF-α and IL-6 by this compound is less direct, its established role in suppressing neuroinflammation and the key pro-inflammatory cytokines IL-1β and IL-18 highlights its potential as a modulator of inflammatory responses. nih.gov

Interactive Table: Effects of this compound on Pyroptosis Markers in SCI Model

| Protein / Cytokine | Effect of Treatment | Implication | Reference |

| NLRP3 | Decreased | Inhibition of inflammasome assembly. | nih.gov |

| Active Caspase-1 | Decreased | Reduced processing of pro-inflammatory cytokines. | nih.gov |

| GSDMD-N | Decreased | Inhibition of pyroptotic cell pore formation. | nih.gov |

| IL-1β | Decreased | Reduction in a key pro-inflammatory cytokine. | nih.govthno.org |

| IL-18 | Decreased | Reduction in a pro-inflammatory cytokine. | nih.gov |

While many chalcone (B49325) derivatives have been studied for their ability to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of the inflammatory mediator nitric oxide, specific research on the direct action of this compound on iNOS is limited. However, its demonstrated efficacy in attenuating neuroinflammation provides an indirect link. nih.gov Neuroinflammatory conditions, such as the secondary injury cascade in SCI, are characterized by the upregulation of iNOS and subsequent oxidative and nitrative stress. The ability of this compound to mitigate neuroinflammation and oxidative stress, as suggested by gene expression analysis, points toward a potential role in modulating pathways involving iNOS. nih.gov

Effects on Eicosanoid Levels

Research has shown that various chalcone derivatives, including those with methoxy (B1213986) groups, can influence the levels of eicosanoids, which are signaling molecules involved in inflammation. For instance, a derivative, 4-dimethylamino-3',4'-dimethoxychalcone, has been observed to inhibit eicosanoid levels in a mouse air pouch model injected with zymosan. nih.gov This suggests a potential role for the this compound scaffold in modulating inflammatory pathways. Eicosanoids like prostaglandins (B1171923) and leukotrienes are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. sci-hub.se Studies on various chalcones have demonstrated their ability to inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators. sci-hub.senih.gov For example, some chalcones have been found to suppress the expression of COX-2 and inhibit the production of prostaglandin (B15479496) E2 (PGE2). sci-hub.semdpi.com Furthermore, certain synthetic chalcone analogs have been shown to inhibit the release of leukotriene B4 (LTB4) in human neutrophils. nih.gov While direct studies on this compound's effect on specific eicosanoid levels are not extensively detailed in the provided results, the general anti-inflammatory properties of related chalcones point towards a potential for this compound to also modulate eicosanoid production.

Antioxidant Capacity and Oxidative Stress Modulation

The antioxidant properties of chalcones are well-documented, contributing to their potential health benefits.

This compound has been described as having weak antioxidant activity. adipogen.com However, other related chalcones have shown more significant free radical scavenging properties. For instance, a study on a series of 4'-fluoro-2'-hydroxychalcones evaluated their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. tandfonline.com In that study, the dimethoxychalcone analog 5a was identified as the most potent antioxidant among the tested chalcones, with an IC50 value of 190.56 μg/mL. tandfonline.com The presence of hydroxyl and methoxy groups on the chalcone structure is believed to contribute to their antioxidant capabilities. mdpi.com

Protection Against Oxidative Stress Mechanisms

Research indicates that this compound is involved in cellular defense against oxidative stress, primarily through the modulation of autophagy and specific signaling pathways. In models of spinal cord injury, this compound has been shown to mitigate oxidative stress by enhancing autophagy, a cellular process responsible for clearing damaged components. This enhanced autophagy helps to inhibit pyroptosis and necroptosis, two forms of programmed cell death often triggered by oxidative stress. nih.gov

The mechanism of action involves the activation of Transcription Factor EB (TFEB), a principal regulator of autophagy and lysosomal biogenesis. By activating TFEB, this compound promotes the removal of damaged cellular parts, thereby reducing inflammation and cell death under stressful conditions. Furthermore, studies on a related compound, 4,4'-dimethoxychalcone (B191108), have shown that it can suppress cancer cell proliferation by increasing oxidative stress within the cancer cells themselves. researchgate.net This suggests that the broader class of dimethoxychalcones may have context-dependent effects on oxidative stress.

The antioxidant activity of chalcones is a subject of ongoing research. For instance, studies on butein (B1668091) and 2′,4′-dihydroxy-3,4-dimethoxychalcone have utilized techniques like rotating ring-disk electrode (RRDE) voltammetry to quantify their antioxidant activity against superoxide (B77818) radicals. mdpi.comnih.gov While direct quantitative data for this compound's antioxidant capacity from similar assays is not as prevalent in the provided context, the known antioxidant properties of the chalcone scaffold support its role in protecting against oxidative damage. nih.govcymitquimica.com

Table 1: Research Findings on the Protective Mechanisms of this compound Against Oxidative Stress

| Model/System | Key Findings | Mechanism of Action | Citation |

|---|---|---|---|

| Spinal Cord Injury Model | Mitigates oxidative stress; Inhibits pyroptosis and necroptosis. | Enhances autophagy through TFEB activation. | nih.gov |

| Cancer Cells (related compound) | Aggravates oxidative stress in cancer cells. | Not fully elucidated. | researchgate.net |

| General Cellular Models | Induces autophagy. | Activates Transcription Factor EB (TFEB). |

Antibacterial and Antimicrobial Activity Research

The antibacterial and antimicrobial potential of this compound and its derivatives has been the subject of several investigations, with varying results. Some studies have reported weak antimicrobial activity for this compound itself. adipogen.com

In contrast, other research has focused on synthesizing derivatives of this compound to enhance their antimicrobial properties. For example, a study involving the synthesis of 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone found that these specific derivatives did not exhibit significant antimicrobial activity against the tested Gram-positive and Gram-negative bacteria. nijophasr.netresearchgate.net

Another study synthesized a pyrazoline derivative from 4-nitro-3',4'-dimethoxychalcone and found that it possessed antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (S. flexneri, E. coli) bacteria, although the activity was considered low compared to the positive control, tetracycline. uii.ac.id The highest zone of inhibition observed was 8.25 mm at a concentration of 300 ppm against S. aureus. uii.ac.id

These findings suggest that while the basic this compound scaffold may have limited inherent antibacterial activity, modifications to its structure can lead to compounds with measurable, albeit sometimes modest, antimicrobial effects. The broader class of chalcones is recognized for its potential as a source of antimicrobial agents. nih.govmedchemexpress.com

Table 2: Antibacterial Activity of a this compound Derivative

| Derivative | Test Organism | Inhibition Zone (mm) at 300 ppm | Citation |

|---|---|---|---|

| Pyrazoline from 4-nitro-3',4'-dimethoxychalcone | S. aureus | 8.25 | uii.ac.id |

| Pyrazoline from 4-nitro-3',4'-dimethoxychalcone | S. flexneri | Potentially active | uii.ac.id |

| Pyrazoline from 4-nitro-3',4'-dimethoxychalcone | E. coli | Lowest activity | uii.ac.id |

Anti-Parasitic (e.g., Antimalarial) Activity Investigations

Research into the anti-parasitic properties of chalcones has identified several derivatives with promising activity. While direct studies on this compound are less common, investigations into structurally related compounds provide insights into the potential of this chemical class.

For instance, a study on various dimethoxychalcone derivatives found that the presence of two methoxy groups at positions 2 and 4 conferred optimal antimalarial activity against Plasmodium falciparum, with 3,4-dimethoxy derivatives showing moderate activity. ljmu.ac.uk This suggests that the specific positioning of the methoxy groups is crucial for anti-parasitic efficacy. The same study noted that 3,4,5-trimethoxy derivatives displayed weak activity, possibly due to steric hindrance at the enzyme's binding site. ljmu.ac.uk

Computational docking studies have been employed to explore the inhibitory potential of chalcones against parasitic enzymes. One such study investigated the binding of 2′,4′-dihydroxy-3,4-dimethoxychalcone to falcipain-2, a cysteine protease of Plasmodium falciparum. mdpi.comnih.gov These computational approaches help to elucidate the possible molecular mechanisms by which these compounds may exert their antimalarial effects. mdpi.comnih.gov

Other chalcone derivatives have also demonstrated anti-parasitic activity. For example, 4'-Hydroxy-2,4-dimethoxychalcone has shown potent antimalarial activity with an IC₅₀ value between 4.2 and 4.8 µM. Additionally, 2'-Hydroxy-3,4-dimethoxychalcone has been found to inhibit the intracellular survival of Leishmania donovani with EC₅₀ values ranging from 0.39 to 0.41 μg/mL. targetmol.com

Table 3: Anti-Parasitic Activity of this compound-Related Compounds

| Compound | Activity | Target Organism/Enzyme | IC₅₀/EC₅₀ Value | Citation |

|---|---|---|---|---|

| 3,4-dimethoxy chalcone derivatives | Antimalarial | Plasmodium falciparum | Moderate activity | ljmu.ac.uk |

| 2′,4′-dihydroxy-3,4-dimethoxychalcone | Antimalarial (computational) | Falcipain-2 | Not applicable | mdpi.comnih.gov |

| 4'-Hydroxy-2,4-dimethoxychalcone | Antimalarial | Plasmodium falciparum | 4.2–4.8 µM | |

| 2'-Hydroxy-3,4-dimethoxychalcone | Anti-leishmanial | Leishmania donovani | 0.39-0.41 μg/mL | targetmol.com |

Neuroprotective Studies

This compound has demonstrated significant neuroprotective properties in preclinical research, particularly in the context of spinal cord injury (SCI). Studies have shown that administration of this compound can lead to reduced motor neuron death and improved functional recovery following injury. The primary mechanism underlying these neuroprotective effects is the induction of autophagy, which helps in clearing damaged cellular components and mitigating cell death pathways. nih.gov

In models of SCI, this compound has been observed to reduce the formation of the glial scar, which is a major impediment to neural regeneration. Furthermore, RNA sequencing analysis has revealed that the compound mitigates oxidative stress and inhibits programmed cell death pathways like pyroptosis and necroptosis through the enhancement of autophagy. nih.gov Specifically, treatment with this compound led to a significant decrease in the levels of key proteins involved in necroptosis, such as RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, and p-MLKL. nih.gov

Research on a related compound, 4,4'-dimethoxychalcone, has also shown neuroprotective effects in the context of traumatic brain injury (TBI). This compound was found to mitigate neuroinflammation by modulating the TREM2/PI3K/AKT/NF-κB signaling pathway. nih.gov While this is a different isomer, it highlights the potential of the dimethoxychalcone scaffold in protecting against neuronal damage.

Table 4: Neuroprotective Effects of this compound in Spinal Cord Injury Models

| Effect | Mechanism | Key Molecular Changes | Citation |

|---|---|---|---|

| Reduced motor neuron death | Enhanced autophagy | Activation of TFEB | |

| Improved functional recovery | Mitigation of oxidative stress | - | |

| Reduced glial scar formation | Inhibition of pyroptosis and necroptosis | Decreased RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, p-MLKL | nih.gov |

Cardioprotective Effects in Preclinical Models

Preclinical studies have identified this compound as a compound with cardioprotective properties, primarily through its ability to induce autophagy. As a caloric restriction mimetic, it stimulates the deacetylation of cytoplasmic proteins and enhances autophagic flux. adipogen.commedchemexpress.com This process is crucial for cellular homeostasis and survival under stress conditions.

The cardioprotective effects of this compound are mediated by its activation of transcription factors TFEB and TFE3. adipogen.com In vivo studies in mice have shown that this compound induces the translocation of TFEB and TFE3 to the nucleus in cardiomyocytes, leading to an autophagy-dependent protective effect against ischemic injury. nih.govadipogen.com

A related compound, 4,4'-dimethoxychalcone, has also been shown to have cardioprotective effects in mice, which are dependent on autophagy. medchemexpress.comresearchgate.net This compound was found to trigger autophagic flux in the heart and liver of mice. medchemexpress.comchemicalbook.com These findings suggest that the induction of autophagy is a key mechanism through which dimethoxychalcones exert their protective effects on the heart.

Table 5: Cardioprotective Research on Dimethoxychalcones

| Compound | Model | Key Finding | Mechanism | Citation |

|---|---|---|---|---|

| This compound | Ischemic injury (in vivo) | Cardioprotective effect | Autophagy induction via TFEB/TFE3 activation | nih.govadipogen.com |

| 4,4'-Dimethoxychalcone | Mouse model | Cardioprotective effects | Autophagy induction | medchemexpress.comresearchgate.net |

| 4,4'-Dimethoxychalcone | Wild type C57BL/6 mice | Triggered autophagic flux in the heart | Not specified | medchemexpress.comchemicalbook.com |

Antidiabetic Research

Chalcones, as a class of compounds, have been investigated for their potential antidiabetic activities, with many derivatives showing inhibitory effects on key enzymes involved in glucose metabolism. nih.govfrontiersin.org

While direct antidiabetic research on this compound is limited in the provided context, studies on structurally similar compounds offer valuable insights. For example, 2′,3′-dihydroxy-4′,6′-dimethoxychalcone, isolated from Uvaria dulcis, demonstrated potent inhibitory effects on the DPP-IV enzyme, with an IC₅₀ value of 8.62 ± 1.19 μg/mL, which was more potent than the standard drug diprotin A. nih.gov This compound also promoted glucose uptake in L6 myotubes cells at a concentration of 10 μg/mL, comparable to the effect of 100 nM insulin. nih.gov

Other chalcone derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes that play a role in carbohydrate digestion and glucose absorption. nih.govfrontiersin.org The diverse biological activities of chalcones make them an interesting scaffold for the development of new antidiabetic agents. ljmu.ac.uknih.gov

Table 6: Antidiabetic Activity of a Related Dimethoxychalcone

| Compound | Activity | Target/Assay | IC₅₀/Effect | Citation |

|---|---|---|---|---|

| 2′,3′-dihydroxy-4′,6′-dimethoxychalcone | DPP-IV Inhibition | DPP-IV enzyme | 8.62 ± 1.19 μg/mL | nih.gov |

| 2′,3′-dihydroxy-4′,6′-dimethoxychalcone | Glucose Uptake | L6 myotubes | Promoted glucose uptake at 10 μg/mL | nih.gov |

Molecular Mechanisms of Action Studies of 3 ,4 Dimethoxychalcone

Modulation of Transcription Factors

3',4'-Dimethoxychalcone has been shown to exert significant influence over the activity of several key transcription factors that govern cellular metabolism, stress responses, and differentiation.

Activation and Nuclear Translocation of TFEB and TFE3

A primary mechanism of action for this compound is the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosomal biogenesis and autophagy. embopress.orgnih.govembopress.orgresearchgate.net This compound stimulates the translocation of both TFEB and TFE3 from the cytoplasm into the nucleus in various cell types, including hepatocytes and cardiomyocytes. embopress.orgnih.govresearchgate.net The nuclear translocation of these transcription factors is a critical step in their activation, allowing them to bind to target gene promoters and initiate the transcription of genes involved in the autophagy process. embopress.orgnih.govnih.gov This activation is crucial for the autophagy-dependent cardioprotective effects and the enhancement of anticancer chemotherapy efficacy observed with this compound treatment. embopress.orgembopress.orgresearchgate.net The ability of this compound to induce TFEB nuclear translocation has been demonstrated in vitro and in vivo. embopress.orgnih.govresearchgate.netnih.gov

| Experimental System | Key Findings | Reference |

| Human cell lines (U2OS, H4, HepG2) | This compound induced the nuclear translocation of TFEB and TFE3. | embopress.org |

| Mouse hepatocytes and cardiomyocytes | In vivo and in vitro treatment with this compound stimulated the nuclear translocation of TFEB and TFE3. | embopress.orgnih.govresearchgate.net |

| Mouse model of spinal cord injury | This compound enhanced TFEB-mediated autophagy. | nih.govnih.gov |

Inhibition of GATA Transcription Factors

In contrast to its activating effect on the TFEB/TFE3 axis, some studies have highlighted that the mode of action of this compound is distinct from that of its structural isomer, 4,4'-dimethoxychalcone (B191108). While 4,4'-dimethoxychalcone primarily induces autophagy through the inhibition of GATA transcription factors, this is not the principal mechanism for this compound. embopress.orgnih.govtandfonline.com The GATA family of transcription factors are known to suppress autophagy. The differential effects of these two chalcone (B49325) isomers underscore the importance of the methoxy (B1213986) group positioning on the aromatic rings in determining their specific molecular targets and biological activities. embopress.orgtandfonline.com While some chalcones inhibit GATA transcription factors, the primary pro-autophagic activity of this compound is attributed to the activation of TFEB and TFE3. embopress.orgnih.govtandfonline.com

| Compound | Primary Mechanism of Autophagy Induction | Reference |

| This compound | Activation of TFEB and TFE3 | embopress.orgnih.govtandfonline.com |

| 4,4'-Dimethoxychalcone | Inhibition of GATA transcription factors | nih.govmicrobialcell.com |

Signaling Pathway Modulation

This compound has been found to interact with and modulate key signaling pathways that are central to cellular homeostasis, inflammation, and survival.

Nuclear Factor Kappa B (NF-κB) Inhibition

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Chalcones, as a class of compounds, have been recognized for their potential to inhibit NF-κB activation. acs.orgsemanticscholar.org This inhibition is a potential mechanism for their anti-inflammatory and anticancer activities. acs.orgsemanticscholar.org Upon stimulation by inflammatory signals, the inhibitor of κB (IκB-α) is degraded, allowing the NF-κB complex to translocate to the nucleus and activate the transcription of pro-inflammatory genes. mdpi.comnih.gov Some chalcone derivatives have been shown to prevent the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and inhibiting its activity. nih.gov While the broader class of chalcones is known to have NF-κB inhibitory effects, specific studies detailing the direct inhibition of NF-κB by this compound are still emerging. However, a structurally related compound, 4',6'-Dimethoxychalcone, has been shown to reduce NF-κB/p65 nuclear translocation. mdpi.com

AMPK-TRPML1-Calcineurin Signaling Pathway Interactions

Recent research has elucidated the involvement of the AMP-activated protein kinase (AMPK)-transient receptor potential mucolipin 1 (TRPML1)-calcineurin signaling pathway in mediating the effects of this compound. nih.govnih.gov This pathway is known to regulate autophagy by modulating the activity of TFEB. nih.gov Studies have shown that this compound can partially regulate TFEB activity through this specific signaling cascade. nih.govnih.gov This suggests a hierarchical mechanism where this compound influences upstream signaling components that, in turn, lead to the activation of TFEB and the subsequent induction of autophagy. The interaction with this pathway provides a more detailed molecular picture of how this compound exerts its cellular effects. nih.gov

| Signaling Pathway Component | Role in this compound's Mechanism | Reference |

| AMPK | Involved in the regulation of TFEB activity by this compound. | nih.govnih.gov |

| TRPML1 | Part of the signaling cascade modulated by this compound to influence TFEB. | nih.govnih.gov |

| Calcineurin | A downstream effector in the pathway that is influenced by this compound. | nih.govnih.gov |

Enzyme Activity Modulation

The chemical structure of chalcones, featuring an α,β-unsaturated ketone moiety, makes them reactive towards various biological nucleophiles, including the cysteine residues in the active sites of enzymes. This reactivity allows chalcones to act as enzyme inhibitors. The hydroxyl and methoxy functional groups on the aromatic rings of this compound can also contribute to its ability to interfere with enzyme activity. biosynth.combiosynth.com While the broad class of chalcones is known to modulate various enzymes, specific enzymatic targets of this compound are an area of ongoing investigation. Some related chalcone derivatives have been shown to inhibit enzymes such as tyrosinase, while others can impact the activity of proteins involved in inflammatory pathways like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

Enzyme Inhibition Mechanisms

Chalcones, as a class of compounds, are known to be inhibitors of various enzymes, a characteristic attributed to their α,β-unsaturated ketone moiety. biosynth.comacs.org This functional group can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. The specific inhibitory activity and mechanism can be influenced by the substitution pattern on the two aromatic rings. For instance, studies on related chalcones have demonstrated inhibition of enzymes like cyclooxygenase (COX-2) and acetylcholinesterase (AChE). While the general reactivity of the chalcone scaffold suggests potential for enzyme inhibition, specific studies on this compound's broad enzyme inhibition profile are areas of ongoing investigation.

Interference with Protein Tyrosine Phosphatase (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in metabolic signaling pathways, and its inhibition is a target for therapeutic research. While direct inhibitory studies on this compound are not extensively detailed, research on structurally similar chalcones provides insights. For example, 4,4'-Dimethoxychalcone has been reported to possess inhibitory activity against PTP1B. researchgate.net Furthermore, other flavonoid derivatives have demonstrated moderate PTP1B inhibitory activities. mdpi.com These findings suggest that the dimethoxychalcone scaffold is a viable candidate for PTP1B interaction, although the precise inhibitory constant (Ki) and the nature of the interaction (e.g., competitive, non-competitive) for this compound specifically require further elucidation.

Interaction with Cysteine Proteases (e.g., Falcipain-2)

Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is crucial for the parasite's life cycle and is a significant drug target. mdpi.com The potential for chalcones to inhibit this enzyme has been explored through computational and experimental studies. Docking experiments were conducted to assess the inhibitory potential of four structurally related chalcones, including 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), against falcipain-2. mdpi.comnih.gov These studies hypothesized a chemical interaction between the essential Cys42 residue in the falcipain-2 active site and the ethenyl-carbonyl group of the chalcone structure. mdpi.com However, some research indicates that certain series of chalcone compounds had negligible effects on the inhibition of falcipain-2, suggesting that specific structural features are critical for potent inhibition. phcogrev.com

Cellular Process Disruption and Modulation

This compound influences fundamental cellular processes by intervening in signaling pathways and modulating the cellular redox environment.

Cell Signaling Pathway Disruption

Research has identified that this compound (3,4-DC) is a potent modulator of signaling pathways linked to autophagy, a cellular recycling process.

TFEB/TFE3 Activation: A primary mechanism of 3,4-DC is the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). embopress.orgnih.govresearchgate.net These transcription factors are master regulators of autophagy and lysosomal biogenesis. 3,4-DC stimulates the translocation of TFEB and TFE3 from the cytoplasm into the nucleus in various cell types, including hepatocytes and cardiomyocytes. embopress.orgnih.gov This nuclear translocation leads to the increased expression of genes containing CLEAR-box sequences, which are involved in the autophagic process.

AMPK-TRPML1-Calcineurin Pathway: The activation of TFEB by 3,4-DC has been linked to the AMPK-TRPML1-calcineurin signaling pathway. nih.gov This pathway is upstream of TFEB and is crucial for the autophagy-inducing effects of the compound.

While 3,4-DC primarily acts through TFEB/TFE3, studies on other dimethoxychalcone isomers reveal interactions with other key signaling pathways, highlighting the diverse biological effects of this class of molecules. For example, 4,4'-dimethoxychalcone activates the mitogen-activated protein kinase (MAPK) pathway, including Erk, JNK, and p38. nih.gov Other chalcone derivatives have been shown to modulate the NF-κB pathway, a central regulator of inflammation. mdpi.comljmu.ac.uk

| Compound | Signaling Pathway Affected | Effect | Cellular Outcome | Reference |

|---|---|---|---|---|

| This compound (3,4-DC) | TFEB/TFE3 | Activation / Nuclear Translocation | Induction of autophagy, cardioprotection | embopress.orgnih.gov |

| This compound (3,4-DC) | AMPK-TRPML1-Calcineurin | Activation | Regulates TFEB activity | nih.gov |

| 4,4'-Dimethoxychalcone (DMC) | MAPK (Erk, JNK, p38) | Activation | Induction of apoptosis in cancer cells | nih.gov |

| 2'-Hydroxy-4',6'-dimethoxychalcone | NF-κB | Inhibition | Anti-inflammatory effects | mdpi.com |

Reactive Oxygen Species (ROS) Generation and Scavenging in Cellular Contexts

The effect of dimethoxychalcones on reactive oxygen species (ROS) appears to be context-dependent, with different isomers exhibiting either pro-oxidant or antioxidant activities.

ROS Scavenging and Antioxidant Effects: A derivative, 4-dimethylamino-3',4'-dimethoxychalcone, has been identified as a superoxide (B77818) scavenger, inhibiting the cytotoxic effects of superoxide in macrophages. nih.gov In a study on spinal cord injury, RNA-sequencing results indicated that 3,4-DC treatment leads to a reduction in oxidative stress. nih.govthno.org This suggests an antioxidant or ROS-scavenging capability in certain pathological contexts. Similarly, computational and voltammetry studies on 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM) explored its ability to scavenge superoxide radicals, although its efficiency was found to be less than that of the related compound butein (B1668091). mdpi.com

ROS Generation: In contrast, studies on 4,4'-dimethoxychalcone in cancer cells have shown that it can increase the production of ROS. nih.govnih.gov This pro-oxidant activity aggravates cellular oxidative stress, leading to the inhibition of cancer cell growth through mechanisms like ROS-induced cell cycle arrest. nih.gov

This dual role highlights the complexity of chalcone-mediated effects on cellular redox balance, which can be influenced by the specific chemical structure, cell type, and cellular environment.

| Compound | Effect on ROS | Cellular Context | Mechanism/Outcome | Reference |

|---|---|---|---|---|

| 4-Dimethylamino-3',4'-dimethoxychalcone | Superoxide Scavenger | Macrophages | Anti-inflammatory effects | nih.gov |

| This compound (3,4-DC) | Reduces Oxidative Stress | Spinal Cord Injury Model | Neuroprotection | nih.gov |

| 4,4'-Dimethoxychalcone (DMC) | Increases ROS Production | Cancer Cells | Inhibition of cell proliferation, cell cycle arrest | nih.govnih.gov |

| 2′,4′-Dihydroxy-3,4-dimethoxychalcone (DHDM) | Superoxide Scavenging | In vitro antioxidant assay | Less efficient than butein | mdpi.com |

Structure Activity Relationship Sar Studies of 3 ,4 Dimethoxychalcone and Its Derivatives

Influence of Methoxy (B1213986) and Hydroxyl Functional Groups

The presence, number, and position of methoxy (-OCH3) and hydroxyl (-OH) groups on the aromatic rings of the chalcone (B49325) framework are critical determinants of its biological activity. mdpi.com These functional groups significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. biosynth.com

The methoxy groups in 3',4'-Dimethoxychalcone are electron-donating, which can modulate the reactivity of the molecule. Studies on various chalcone derivatives have shown that electron-donating groups, such as methoxy and hydroxyl, can enhance antibacterial activity. ijarsct.co.in For instance, the presence of these groups can increase the compound's lipophilicity, potentially improving its ability to permeate cell membranes.

Hydroxyl groups, in particular, are often crucial for antioxidant activity as they can act as hydrogen donors to scavenge free radicals. mdpi.com The position of these groups is also vital. For example, a 2'-hydroxy group on the A-ring is often associated with potent antioxidant and anti-inflammatory effects. In a study comparing butein (B1668091) (with hydroxyl groups) and 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), butein demonstrated higher antioxidant activity, which was attributed to its structural features allowing for more extensive hydrogen bonding. mdpi.com

Furthermore, the interplay between methoxy and hydroxyl groups can fine-tune the biological response. For example, 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone has been shown to possess strong anti-inflammatory properties due to the presence of both electron-donating hydroxy and methoxy groups on both aromatic rings. mdpi.com Conversely, the substitution pattern can also lead to a decrease in certain activities. For instance, methoxylation of the B-ring has been reported to reduce antiviral activity in some chalcones. scielo.br

The following table summarizes the influence of methoxy and hydroxyl group substitutions on the bioactivity of various chalcone derivatives.

| Compound/Derivative | Substitution Pattern | Observed Biological Activity | Reference(s) |

| This compound | 3',4'-dimethoxy | Autophagy induction, weak antioxidant and antimicrobial activity. | adipogen.com |

| Butein | 3,4,2',4'-tetrahydroxy | High antioxidant and antiplasmodial activity. | mdpi.com |

| 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM) | 2',4'-dihydroxy, 3,4-dimethoxy | Antioxidant activity (lower than butein). | mdpi.com |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | 2'-hydroxy, 3,4,5,3',4'-pentamethoxy | Strong anti-inflammatory properties. | mdpi.com |

| Chalcones with electron-releasing groups | General -OH and -OCH3 | Enhanced antibacterial activity. | ijarsct.co.in |

| 2'-hydroxychalcones | 2'-hydroxy on A-ring | Potent antioxidant and anti-inflammatory effects. |

Role of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone moiety (–CO–CH=CH–) is a defining feature of the chalcone scaffold and is widely considered essential for the biological activity of these compounds. ijarsct.co.innih.govmdpi.com This reactive group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. jchemrev.comjchemrev.com This reactivity is believed to be a key mechanism behind the diverse pharmacological effects of chalcones, including their antimicrobial and anticancer properties. rsc.org

The electrophilic nature of the α,β-unsaturated ketone allows chalcones to interact with and modulate the function of various biological targets. For example, this moiety is implicated in the inhibition of enzymes and transcription factors that play crucial roles in inflammatory and disease processes. jchemrev.com The ability of this functional group to participate in Michael addition reactions is a cornerstone of the bioactivity of many chalcone derivatives. jchemrev.com

Stereochemical Considerations and Planarity in Bioactivity

Chalcones can exist as two geometric isomers: cis (Z) and trans (E). jchemrev.com The trans isomer is generally more stable and, in most cases, the more biologically active form due to lower steric hindrance. jchemrev.comjchemrev.com The planarity of the chalcone molecule is another critical factor influencing its biological activity. A planar conformation allows for effective interaction with flat receptor sites or intercalation with DNA. nih.gov

The degree of planarity can be influenced by the nature and position of substituents on the aromatic rings. For example, the introduction of a bulky group, such as a methyl group at the α-position of the unsaturated ketone, can disrupt the planarity and lead to a loss of fluorescence, which is often correlated with biological activity. nih.gov X-ray crystallography studies have been instrumental in determining the three-dimensional structures of chalcone derivatives, revealing that many active compounds possess a nearly planar conformation in the region of the α,β-unsaturated carbonyl system. mdpi.comscielo.br For instance, the crystal structure of 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM) shows a mostly planar molecule. mdpi.com

Design and Synthesis of Novel this compound Analogs for Enhanced Bioactivity

The synthesis of novel analogs of this compound is a key strategy for developing compounds with improved biological activity and more favorable pharmacokinetic properties. ljmu.ac.uk The Claisen-Schmidt condensation is a common and efficient method for synthesizing chalcones, involving the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of an acid or base catalyst. ijarsct.co.innih.govnih.gov

By systematically modifying the substitution patterns on the A and B rings, researchers can explore the SAR and identify key structural features required for a specific biological effect. acs.org For example, introducing different functional groups, such as halogens or additional hydroxyl or methoxy groups, can lead to analogs with enhanced anticancer, anti-inflammatory, or antimicrobial activities. saudijournals.comresearchgate.net

The design of new analogs often involves computational studies, such as molecular docking, to predict how the modified compounds will interact with their biological targets. uc.pt This rational design approach, coupled with efficient synthetic strategies, allows for the creation of libraries of chalcone derivatives that can be screened for desired biological activities. For example, studies have focused on creating analogs of this compound with the aim of enhancing their anti-inflammatory effects or their ability to inhibit specific enzymes like xanthine (B1682287) oxidase. nih.govnih.gov

The table below presents examples of synthesized analogs and the rationale behind their design.

| Analog/Derivative Class | Synthetic Strategy/Rationale | Potential for Enhanced Bioactivity | Reference(s) |

| Hydroxy-substituted analogs | Introduction of hydroxyl groups to increase antioxidant potential and hydrogen bonding capacity. | Improved antioxidant and anti-inflammatory activities. | mdpi.comresearchgate.net |

| Halogenated analogs | Introduction of halogens (e.g., chlorine, fluorine) to modify electronic properties and lipophilicity. | Enhanced antimicrobial and anticancer activities. | researchgate.net |

| Amino-substituted analogs | Introduction of amino groups to potentially improve water solubility and introduce new binding interactions. | Altered receptor affinity and potential for new therapeutic applications. | nih.gov |

| Heterocyclic chalcone analogs | Replacement of one of the phenyl rings with a heterocyclic ring (e.g., furan, thiophene). | Exploration of new chemical space and potential for novel biological activities. | nijophasr.netingentaconnect.com |

Advanced Research Methodologies in 3 ,4 Dimethoxychalcone Studies

In Vitro Cell-Based Assays

In vitro studies are fundamental to understanding the direct effects of 3',4'-Dimethoxychalcone on various cell types. These assays provide a controlled environment to dissect molecular pathways and cellular responses.

Cell Line Models

A variety of human and murine cell lines are utilized to explore the bioactivity of this compound across different biological contexts. These models are instrumental in identifying the compound's primary cellular targets and effects.

U2OS and HepG2 Cells: Human osteosarcoma (U2OS) and liver carcinoma (HepG2) cells are frequently used to study the compound's role as a caloric restriction mimetic (CRM). medchemexpress.comresearchgate.net Research has shown that this compound induces a significant autophagic flux in both U2OS and HepG2 cells. medchemexpress.comresearchgate.net Furthermore, it stimulates the nuclear translocation of the key autophagy-regulating transcription factors TFEB and TFE3 in U2OS cells. medchemexpress.com

HUVEC and Macrophage Cell Lines: Studies have identified this compound as a potent inducer of autophagy in cell lines of endothelial and myeloid/macrophage origin, which are central to cardiovascular health and disease. nih.govresearchgate.netnoaa.gov While specific studies on Human Umbilical Vein Endothelial Cells (HUVEC) are part of the broader research into chalcones, the findings on endothelial cells are directly relevant. nih.govscience.gov Similarly, its effects on macrophage-like cells, such as RAW264.7, are critical for understanding its anti-inflammatory and anti-atherosclerotic properties. nih.govresearchgate.net

A549 Cells: Human lung carcinoma (A549) cells are another model used in the broader investigation of chalcone (B49325) derivatives to assess cytotoxic and anticancer potential. semanticscholar.org

Table 1: Application of Cell Line Models in this compound Research

| Cell Line | Type | Key Research Application | Observed Effect of this compound |

| U2OS | Human Bone Osteosarcoma | Autophagy, Caloric Restriction Mimicry | Induces autophagic flux; Stimulates nuclear translocation of TFEB/TFE3. medchemexpress.comresearchgate.net |

| HepG2 | Human Liver Carcinoma | Autophagy, Caloric Restriction Mimicry | Induces autophagic flux. medchemexpress.comresearchgate.net |

| Endothelial Cells (e.g., HUVEC) | Human Endothelial | Atherosclerosis, Angiogenesis | Induces autophagy. nih.govresearchgate.net |

| Myeloid/Macrophage Cells (e.g., RAW264.7) | Murine Macrophage | Atherosclerosis, Inflammation | Induces autophagy. nih.govresearchgate.net |

| A549 | Human Lung Carcinoma | Cancer Research | General model for testing chalcone cytotoxicity. semanticscholar.org |

Dual-Luciferase Reporter Assays for Gene Expression

To quantitatively measure the impact of this compound on gene transcription, researchers employ dual-luciferase reporter assays. This technique is particularly valuable for confirming the activation of specific transcription factors.

In studies of this compound, this assay has been used to validate the transcriptional activity of TFEB. thno.org The methodology involves cloning a specific DNA sequence that TFEB binds to, known as the Coordinated Lysosomal Expression and Regulation (CLEAR)-box sequence from the promoter region of a TFEB target gene like Cathepsin D (CTSD), into a luciferase reporter vector. nih.gov By measuring the resulting luciferase activity in cells treated with this compound, scientists can directly quantify the extent to which the compound enhances TFEB-mediated gene expression. thno.orgnih.gov

Immunofluorescence for Protein Localization and Autophagosome Markers

Immunofluorescence is a powerful imaging technique used to visualize the location and abundance of specific proteins within cells. In the context of this compound research, it is essential for tracking changes in protein localization and identifying the formation of autophagosomes.

Key applications include:

TFEB Nuclear Translocation: Immunostaining for TFEB allows researchers to observe its movement from the cytoplasm to the nucleus, a key indicator of its activation by this compound. thno.org

Autophagosome Formation: A crucial marker for autophagy is the protein LC3. During autophagy, the cytosolic form (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). Immunofluorescence staining reveals the accumulation of LC3-II as distinct puncta (dots) within the cytoplasm, providing visual confirmation of autophagosome formation. thno.org

Programmed Cell Death Pathways: This technique is also used to detect proteins involved in pyroptosis and necroptosis, such as Caspase-1, GSDMD-N, RIPK1, and RIPK3, to understand how this compound modulates these cell death pathways in disease models like spinal cord injury. thno.orgnih.gov

In Vivo Preclinical Models

To understand the physiological relevance and therapeutic potential of this compound, researchers use preclinical animal models that mimic human diseases.

Animal Models for Spinal Cord Injury (SCI) Research

The neuroprotective effects of this compound have been extensively studied in mouse models of spinal cord injury. thno.orgnih.gov Typically, a spinal cord contusion is created in female C57BL/6J mice to simulate the mechanical injury seen in humans. thno.org

Following injury, the administration of this compound has been shown to yield significant improvements. thno.orgnih.gov

Table 2: Research Findings in a Mouse Model of Spinal Cord Injury (SCI)

| Parameter | Method of Assessment | Finding with this compound Treatment | Reference |

| Functional Recovery | Basso Mouse Scale (BMS), Footprint Analysis | Improved motor function recovery. | thno.orgnih.govnih.gov |

| Tissue Damage | Hematoxylin & Eosin (HE) and Masson Staining | Significantly reduced glial scar area at the lesion site. | thno.orgnih.govnih.gov |

| Neuronal Survival | Nissl Staining, Immunofluorescence | Reduced motor neuron death. | thno.orgnih.govnih.gov |

| Mechanism of Action | Western Blotting, Immunofluorescence, RNA-sequencing | Enhanced TFEB-mediated autophagy; Inhibited pyroptosis and necroptosis. | thno.orgnih.gov |

These studies conclude that this compound promotes functional recovery after SCI by upregulating autophagy and inhibiting inflammatory cell death pathways. thno.orgnih.gov

Models for Atherosclerosis Studies

The anti-atherogenic properties of this compound have been evaluated in two distinct mouse models of atherosclerosis. nih.govresearchgate.net These models are crucial for understanding how the compound can prevent or reverse the buildup of plaques in arteries.

Vein Graft Model: In this surgical model, a segment of a vein is grafted into an artery (e.g., the carotid artery). This procedure induces rapid lesion formation, known as neointimal hyperplasia. Local application of this compound to the grafted vein was found to significantly reduce the formation of these lesions and help maintain the openness of the vessel lumen. nih.govresearchgate.net